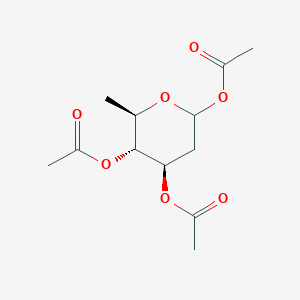

(4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

CAS No.:

Cat. No.: VC16681324

Molecular Formula: C12H18O7

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18O7 |

|---|---|

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | [(2R,3R,4R)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate |

| Standard InChI | InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10-,11?,12-/m1/s1 |

| Standard InChI Key | QKPIXQGRPBEVLX-RCZOMOOESA-N |

| Isomeric SMILES | C[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound features a tetrahydropyran core (a six-membered ring with one oxygen atom) substituted with a methyl group at position 6 and acetylated hydroxyl groups at positions 2, 4, and 5. The (4R,5R,6R) configuration denotes the absolute stereochemistry of the chiral centers, which critically influences its biological activity and synthetic applications .

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀O₈ |

| Molecular Weight | 286.33 g/mol |

| Purity (Typical) | ≥95% (by NMR) |

| Solubility | Soluble in DCM, THF, DMSO |

The molecular formula was deduced from mass spectrometry data, which confirmed a molecular ion peak at m/z 286.33. Nuclear magnetic resonance (NMR) spectroscopy further validated the stereochemistry, with distinct signals for the acetyl groups (δ 2.0–2.2 ppm in NMR) and the tetrahydropyran ring protons (δ 3.5–4.5 ppm) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of (4R,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate typically proceeds via a three-step sequence:

-

Selective Protection: A methyltetrahydropyran precursor is treated with acetic anhydride in the presence of a catalyst (e.g., iodine or pyridine) to acetylate the hydroxyl groups .

-

Stereochemical Control: Reaction conditions (temperature, solvent polarity) are optimized to favor the (4R,5R,6R) configuration. For example, low temperatures (−20°C) reduce epimerization risks .

-

Purification: Chromatographic techniques (silica gel or HPLC) isolate the desired stereoisomer, achieving ≥95% purity.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Ac₂O, I₂, 0°C, 2h | 85% |

| 2 | NaHCO₃, CH₂Cl₂, rt, 1h | 92% |

| 3 | Column chromatography (EtOAc/hexane) | 78% |

Challenges in Scalability

Large-scale production faces hurdles such as:

-

Epimerization: Prolonged reaction times or elevated temperatures lead to stereochemical inversion at C4 or C5 .

-

Acetyl Migration: Competing intramolecular acetyl shifts necessitate strict pH control (pH 6–7) .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: and NMR spectra confirm the positions of acetyl groups and methyl substitution. Key signals include:

-

Mass Spectrometry: High-resolution MS (HRMS) matches the molecular formula within 2 ppm error.

Industrial and Research Applications

Glycoscience

The compound serves as a protected intermediate in oligosaccharide synthesis. For example, enzymatic deacetylation yields free hydroxyl groups for subsequent glycosylation reactions .

Material Science

Acetylated tetrahydropyrans act as monomers for biocompatible polymers. Copolymerization with lactide enhances mechanical strength and hydrolytic stability .

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | >2000 mg/kg |

| Skin Irritation | Non-irritating |

| Stability | Stable at −20°C (2 years) |

The compound is non-flammable but requires storage in anhydrous conditions to prevent hydrolysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume